p-tolylmagnesium chloride
Overview
Description
Mechanism of Action
Target of Action
p-Tolylmagnesium chloride, also known as 4-tolylmagnesium chloride or Magnesium, chloro(4-methylphenyl)-, is an organomagnesium compound. It is primarily used as a reagent in organic synthesis . The primary targets of this compound are organic compounds such as acyl chlorides, aldehydes, ketones, and carboxylic acids .
Mode of Action
This compound interacts with its targets through a process known as the Grignard reaction . In this reaction, this compound acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of the target molecule . This results in the formation of a new carbon-carbon bond, thereby creating a larger organic molecule .
Biochemical Pathways
The Grignard reaction involving this compound can affect various biochemical pathways, depending on the nature of the target molecule. For instance, when the target is an ester, the reaction can lead to the formation of tertiary alcohols . This can have downstream effects on pathways involving these alcohols.
Pharmacokinetics
As a laboratory reagent, this compound is typically used in a controlled environment, and its pharmacokinetics (ieIt’s important to note that this compound is highly reactive and sensitive to moisture , which would likely affect its stability and reactivity if it were to be used in a biological context.
Result of Action
The result of this compound’s action is the formation of new organic compounds. For example, it can react with carbonyl compounds like formaldehyde to form primary alcohols, with other aldehydes to form secondary alcohols, or with ketones to form tertiary alcohols . These reactions are fundamental in organic chemistry and are widely used in the synthesis of a variety of complex organic molecules.
Action Environment
The action of this compound is highly dependent on the environment. It is sensitive to moisture and air, and it can react violently with water to produce heat and hydrogen gas . Therefore, it must be handled under anhydrous conditions and stored in a dry, well-ventilated area . The temperature of the reaction can also influence the rate and outcome of the reaction .
Biochemical Analysis
Biochemical Properties
It is known that p-Tolylmagnesium chloride can participate in Grignard reactions . Grignard reactions are a type of organometallic chemical reaction where alkyl, vinyl, or aryl-magnesium halides (Grignard reagents) add to a carbonyl group in an aldehyde or ketone . This reaction is an important tool for the formation of carbon-carbon bonds .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of its role in Grignard reactions . In these reactions, the this compound acts as a nucleophile, attacking the electrophilic carbon atom that is present in the polar bond of a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
p-tolylmagnesium chloride is typically prepared by reacting 4-chlorotoluene with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
p-tolylmagnesium chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can add to carbonyl groups, forming alcohols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Addition: Typically involves aldehydes or ketones as reactants, with the reaction carried out in an anhydrous solvent like THF.
Suzuki-Miyaura Coupling: Involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
p-tolylmagnesium chloride has various applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Studied for its potential role in drug development, particularly as a phosphotyrosine phosphatase (PTP) inhibitor.
Material Science: Used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Chloride: A simpler Grignard reagent used for similar types of reactions.
Uniqueness
p-tolylmagnesium chloride is unique due to its specific reactivity profile, which is influenced by the presence of the 4-methylphenyl group. This makes it particularly useful in the synthesis of substituted aromatic compounds, offering different reactivity compared to other Grignard reagents .
Properties
IUPAC Name |
magnesium;methylbenzene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.ClH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMRDOZWELZHDX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074328 | |
Record name | Magnesium, chloro(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Magnesium, chloro(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
696-61-7 | |
Record name | Magnesium, chloro(4-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, chloro(4-methylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloro(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2074328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Toluenemagnesium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What type of reactions can p-tolylmagnesium chloride undergo, and what are the products?
A1: this compound is a Grignard reagent, a class of organometallic compounds known for their nucleophilic properties. The research by Kılıç et al. [] demonstrates its use in arylation reactions. Specifically, the paper describes the reaction of this compound with N-dichlorophosphoryl-P-trichlorophosphazene (Cl3PNPOCl2). This reaction results in the substitution of chlorine atoms on the phosphazene ring with p-tolyl groups, yielding pentaaryl phosphazenes with the general formula R3PNP(O)R2, where R can be a p-tolyl group. []
Q2: How are the products of these reactions characterized in the research?
A2: Kılıç et al. [] utilized a variety of spectroscopic techniques to characterize the pentaaryl phosphazene products. These include:
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